4-Methylpyrimidine-2-carbonitrile 4-Methylpyrimidine-2-carbonitrile
Brand Name: Vulcanchem
CAS No.: 77768-02-6
VCID: VC2234207
InChI: InChI=1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3
SMILES: CC1=NC(=NC=C1)C#N
Molecular Formula: C6H5N3
Molecular Weight: 119.12 g/mol

4-Methylpyrimidine-2-carbonitrile

CAS No.: 77768-02-6

Cat. No.: VC2234207

Molecular Formula: C6H5N3

Molecular Weight: 119.12 g/mol

* For research use only. Not for human or veterinary use.

4-Methylpyrimidine-2-carbonitrile - 77768-02-6

Specification

CAS No. 77768-02-6
Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
IUPAC Name 4-methylpyrimidine-2-carbonitrile
Standard InChI InChI=1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3
Standard InChI Key XXQWGLMZNGIYQY-UHFFFAOYSA-N
SMILES CC1=NC(=NC=C1)C#N
Canonical SMILES CC1=NC(=NC=C1)C#N

Introduction

Chemical Identity and Structure

4-Methylpyrimidine-2-carbonitrile, identified by CAS number 77768-02-6, is a pyrimidine derivative with the molecular formula C6H5N3 and a molecular weight of 119.1240 g/mol . The compound features a pyrimidine ring with a methyl substituent at position 4 and a nitrile (cyano) group at position 2. This structure combines the electron-withdrawing properties of the nitrile group with the electron-donating effects of the methyl group, creating a molecule with interesting electronic distribution.

The compound's structure can be represented by several notations:

  • InChI: 1S/C6H5N3/c1-5-2-3-8-6(4-7)9-5/h2-3H,1H3

  • SMILES: N1C(C#N)=NC([H])=C([H])C=1C([H])([H])[H]

The pyrimidine core provides a planar, aromatic system with two nitrogen atoms in the ring, while the nitrile group extends the π-electron system and serves as a potential site for various chemical transformations.

Nomenclature and Identifiers

4-Methylpyrimidine-2-carbonitrile is known by several alternative names and identifiers in chemical databases and literature. These multiple designations facilitate its identification across different research platforms and chemical repositories.

Alternative Names

The compound is also known as:

  • 4-Methyl-2-pyrimidinecarbonitrile

  • 2-Pyrimidinecarbonitrile, 4-methyl- (9CI)

  • 2-Cyano-4-methylpyrimidine

Chemical Identifiers

Several unique identifiers are used to reference this compound in various databases:

  • MDL Number: MFCD13190572

  • InChIKey: XXQWGLMZNGIYQY-UHFFFAOYSA-N

  • PubChem ID: 12684324

  • CID: 550712

Additional commercial and database identifiers include TRA0070020, PB33166, SCHEMBL109350, AM20120565, SY021930, and various catalog numbers from commercial suppliers (AC-28231, CS-11465, etc.) .

Physical and Chemical Properties

The physical and chemical properties of 4-Methylpyrimidine-2-carbonitrile determine its behavior in various chemical reactions and its potential applications in different fields.

Computed Properties

Based on computational models, the compound exhibits the following properties:

  • Exact Mass: 119.048347172 g/mol

  • Hydrogen Bond Donor Count: 0

  • Hydrogen Bond Acceptor Count: 3

  • Rotatable Bond Count: 0

  • Heavy Atom Count: 9

  • Complexity: 135

  • XLogP3: 0.7

  • Topological Polar Surface Area: 49.6 Ų

The absence of hydrogen bond donors combined with the presence of three hydrogen bond acceptors suggests the compound's potential to interact with biological targets primarily as a hydrogen bond acceptor.

Experimental Properties

Experimentally determined properties provide critical information for handling and utilizing the compound:

PropertyValue
LogP0.65668
Polar Surface Area49.57000 Ų
Refractive Index1.531
Boiling Point264.9±33.0 °C (760 Torr)
Melting Point52-57 °C (in ligroine)
Flash Point100.9±10.6 °C
SolubilitySlightly soluble (9.3 g/l at 25 °C)
Density1.16±0.1 g/cm³ (20 °C, 760 Torr)

The LogP value of approximately 0.65 indicates the compound has slightly greater solubility in organic solvents compared to water, although the value is low enough to suggest reasonable solubility in both media . The melting point range (52-57 °C) and the relatively high boiling point are consistent with the compound's molecular weight and the presence of intermolecular forces, including potential π-stacking interactions.

SupplierCatalog NumberPurityQuantityPriceUpdate Date
1PlusChem1P003M74-100mg95%100mg$65.002024-04-21
A2B Chem LLCAB67936-100mg95%100mg$61.002024-04-19
abcrAB450433-100 mg-100mg€245.002023-04-22
EnamineEN300-188660-0.05g95%0.05g$46.02023-09-18
eNovation Chemicals LLCD781634-0.25g>97%0.25g$1552022-10-15
Matrix Scientific123883-1g95+%1g$611.002023-09-06
CHENG DOU FEI BO YI YAO Technology Co., Ltd.MY0060-10g97%10g$11302023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.PBN2011424-1G97%1g¥ 1,663.002023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.1053004-100mg98%100mg¥541.002024-07-28
SHANG HAI SHAO YUAN SHI JI Co., Ltd.SY021930-0.25g>97%0.25g¥759.002024-07-10

This data reveals significant price variations based on quantity, purity, and supplier. Prices range from approximately $46 for 50mg to over $1000 for 10g, indicating a relatively high value per gram for this specialty chemical .

Market Trends

Based on the pricing data timestamps (ranging from 2022 to 2024), there appears to be consistent commercial availability of 4-Methylpyrimidine-2-carbonitrile. The presence of multiple suppliers across different regions (North America, Europe, and Asia) suggests global market demand for this compound, likely driven by its applications in pharmaceutical research and chemical synthesis.

Applications in Chemical Research

While the search results provide limited explicit information on applications, the structural features of 4-Methylpyrimidine-2-carbonitrile suggest several potential uses in chemical research and pharmaceutical development.

Pharmaceutical Relevance

Pyrimidine derivatives are widely used in pharmaceutical research due to their presence in many biologically active compounds. The structural similarity to nucleobases (pyrimidines are found in DNA and RNA) makes pyrimidine derivatives like 4-Methylpyrimidine-2-carbonitrile potentially valuable scaffolds for developing compounds that interact with biological systems.

Structure-Property Relationships

The structural features of 4-Methylpyrimidine-2-carbonitrile contribute to its chemical and physical properties in predictable ways.

Electronic Properties

The pyrimidine ring, with its two nitrogen atoms, creates an electron-deficient aromatic system. The nitrile group further withdraws electron density, making positions 5 and 6 of the pyrimidine ring susceptible to nucleophilic attack. Conversely, the methyl group at position 4 has an electron-donating effect that partially offsets this deficiency at adjacent positions.

Reactivity Patterns

Based on its structure, 4-Methylpyrimidine-2-carbonitrile likely exhibits the following reactivity patterns:

  • The nitrile group serves as a site for nucleophilic addition

  • The pyrimidine ring may undergo nucleophilic aromatic substitution reactions

  • The methyl group can participate in radical reactions or serve as a site for further functionalization

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